

Anantine: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anantine**

Cat. No.: **B1238176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anantine is a heterocyclic organic compound with the systematic IUPAC name (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one.^[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **Anantine**, alongside detailed experimental protocols for their determination. Due to the limited availability of experimental data for **Anantine**, this guide incorporates methodologies for analogous compounds to provide a robust framework for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and development of **Anantine** or related chemical entities.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for **Anantine** is summarized below.

Data Presentation

Quantitative data for **Anantine** is limited to computational predictions and basic molecular identifiers.

Property	Value	Source
IUPAC Name	(3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one	[1]
CAS Number	50656-82-1	[1]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O	[1] [2]
Molecular Weight	253.3 g/mol	[1] [2]
Predicted pKa	13.71 ± 0.40	[2]
Canonical SMILES	CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3	[1]
InChI Key	UKNFHVAQMUDAFF-WHGQRRHOSA-N	[1]

Note: The pKa value is a computational prediction and requires experimental verification.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of a compound's physicochemical properties. The following sections outline standard methodologies that can be applied to **Anantine**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.
- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **Anantine** is packed into a capillary tube.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
- Apparatus: Thiele tube or a microscale boiling point apparatus.
- Procedure (Capillary Method):
 - A small amount of **Anantine** is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed open-end down into the test tube.
 - The apparatus is heated, and the temperature is monitored.
 - The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and is officially recorded when the liquid re-enters the capillary tube upon cooling.

Solubility Determination

- Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
- Procedure (Shake-Flask Method):
 - An excess amount of **Anantine** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
 - The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- The solution is then filtered to remove undissolved solid.
- The concentration of **Anantine** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

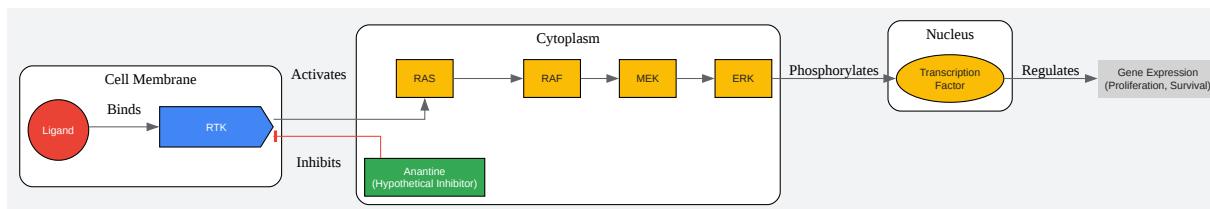
pKa Determination

- Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
- Procedure (Potentiometric Titration):
 - A known concentration of **Anantine** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - A standardized solution of a strong acid or base is added in small increments.
 - The pH of the solution is measured after each addition using a calibrated pH meter.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the midpoint of the buffer region of the titration curve.

LogP (Octanol-Water Partition Coefficient)

Determination

- Principle: The partition coefficient (P) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium. For lipophilicity, these phases are typically octanol and water. LogP is the logarithm of this ratio.
- Procedure (Shake-Flask Method):
 - A known amount of **Anantine** is dissolved in a pre-saturated mixture of octanol and water.
 - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.


- The concentration of **Anantine** in both the octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC-UV).
- The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for **Anantine**. Further research is required to elucidate its pharmacological profile.

Hypothetical Signaling Pathway Visualization

To illustrate the visualization capabilities requested, a hypothetical signaling pathway for a generic small molecule inhibitor of a receptor tyrosine kinase (RTK) is provided below. This diagram is for illustrative purposes only and does not represent the actual mechanism of action of **Anantine**.

[Click to download full resolution via product page](#)

A hypothetical RTK signaling pathway inhibited by a small molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. Studies on the mechanism of action of the antiparkinsonian drugs memantine and amantadine: no evidence for direct dopaminomimetic or antimuscarinic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anantine: A Technical Guide to Its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238176#physicochemical-properties-of-anantine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com